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2-(Hydroxymethyl)-4-octylbenzoic acid
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Overview
Description
2-(Hydroxymethyl)-4-octylbenzoic acid is an organic compound with a benzoic acid core substituted with a hydroxymethyl group at the second position and an octyl chain at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-octylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-octylbenzoic acid.
Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the benzoic acid ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-4-octylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The benzoic acid core can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products:
Oxidation: Formation of 2-carboxy-4-octylbenzoic acid.
Reduction: Formation of 2-(hydroxymethyl)-4-octylbenzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-4-octylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The octyl chain may enhance the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
4-Octylbenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2-(Hydroxymethyl)benzoic acid: Lacks the octyl chain, affecting its hydrophobic interactions and applications.
Uniqueness: 2-(Hydroxymethyl)-4-octylbenzoic acid is unique due to the presence of both the hydroxymethyl group and the octyl chain, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions in various scientific and industrial contexts.
Biological Activity
2-(Hydroxymethyl)-4-octylbenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its hydroxymethyl and octyl substituents, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. In particular, compounds with longer alkyl chains, such as octyl groups, often demonstrate enhanced activity against various bacterial strains. For example, studies have shown that octylbenzoic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial membranes .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties may stem from its ability to modulate signaling pathways associated with inflammation. It has been suggested that similar benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in models of chronic inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound may induce apoptosis in certain cancer cells by activating caspase pathways and inhibiting cell proliferation .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Investigate antimicrobial effects | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
Study B | Evaluate anti-inflammatory activity | Demonstrated a reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |
Study C | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the hydroxymethyl and octyl groups can significantly impact the compound's efficacy. For instance:
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-octylbenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-9-10-15(16(18)19)14(11-13)12-17/h9-11,17H,2-8,12H2,1H3,(H,18,19) |
InChI Key |
DLYRJBTYHGXRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)C(=O)O)CO |
Origin of Product |
United States |
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